(S)-N-Boc-3-cyanomorpholine

Descripción general

Descripción

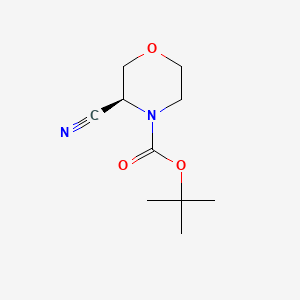

(S)-N-Boc-3-cyanomorpholine is a chemical compound that belongs to the class of morpholine derivatives It is characterized by the presence of a cyanide group and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the morpholine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Boc-3-cyanomorpholine typically involves the following steps:

Starting Material: The synthesis begins with the commercially available (S)-3-hydroxymorpholine.

Protection: The hydroxyl group is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting (S)-3-hydroxymorpholine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Cyanation: The protected intermediate is then subjected to cyanation

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: (S)-N-Boc-3-cyanomorpholine undergoes various chemical reactions, including:

Oxidation: The cyanide group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The cyanide group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the morpholine ring.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2) are typical reducing agents.

Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent like dichloromethane (DCM) are used for deprotection.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Deprotected morpholine derivatives.

Aplicaciones Científicas De Investigación

(S)-N-Boc-3-cyanomorpholine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound serves as a building block for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.

Medicine: It is explored for its potential in drug discovery and development, particularly in the design of novel therapeutic agents.

Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mecanismo De Acción

The mechanism of action of (S)-N-Boc-3-cyanomorpholine is primarily determined by its functional groups. The cyanide group can participate in nucleophilic addition reactions, while the Boc group provides protection during synthetic transformations. The morpholine ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparación Con Compuestos Similares

®-N-Boc-3-cyanomorpholine: The enantiomer of (S)-N-Boc-3-cyanomorpholine with similar chemical properties but different stereochemistry.

N-Boc-4-cyanomorpholine: A structural isomer with the cyanide group at the 4-position instead of the 3-position.

N-Boc-3-cyanopiperidine: A related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of both a cyanide group and a Boc protecting group. This combination of features makes it a valuable intermediate in asymmetric synthesis and the development of chiral drugs.

Actividad Biológica

(S)-N-Boc-3-cyanomorpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific enzymes and its applications in cancer therapy. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine structure with a cyano group and a tert-butyloxycarbonyl (Boc) protecting group. The general formula can be represented as follows:

This structure contributes to its reactivity and interaction with biological targets.

Research indicates that this compound acts primarily as an inhibitor of deubiquitinating enzymes, particularly USP30. Inhibition of USP30 enhances mitophagic clearance of mitochondria, which is crucial for maintaining cellular homeostasis and regulating apoptosis pathways. This mechanism suggests potential applications in cancer therapy, where modulation of apoptosis can influence tumor growth and survival .

Inhibition Studies

- USP30 Inhibition : Studies have demonstrated that this compound effectively inhibits USP30, leading to increased sensitivity of cancer cells to BH-3 mimetics such as ABT-737. This indicates its potential role in sensitizing cancer cells to apoptosis .

- Cancer Cell Lines : The compound has been tested against various cancer cell lines, showing significant cytotoxicity. For instance, it was found to induce apoptosis in acute myeloid leukemia (AML) cell lines expressing mutated FLT3, a common mutation associated with poor prognosis in AML patients .

Case Study 1: Acute Myeloid Leukemia (AML)

In a study involving AML cell lines, this compound was shown to selectively induce apoptosis in cells harboring FLT3 mutations. The IC50 values were determined through MTT assays, revealing an IC50 of approximately 0.5 µM for the most sensitive cell line tested.

Case Study 2: Mitophagy Induction

Another study explored the role of this compound in promoting mitophagy through USP30 inhibition. The results indicated a significant increase in mitochondrial clearance in treated cells compared to controls, suggesting that the compound could enhance the efficacy of existing cancer therapies by promoting cell death pathways .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Apoptosis Induction | AML Cell Line A | 0.5 | FLT3 mutation-mediated apoptosis |

| Mitophagy Induction | HeLa Cells | 1.0 | USP30 inhibition leading to mitophagy |

| Sensitization to BH-3 | Various Cancer Lines | 0.8 | Enhances sensitivity to ABT-737 |

Propiedades

IUPAC Name |

tert-butyl (3S)-3-cyanomorpholine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-4-5-14-7-8(12)6-11/h8H,4-5,7H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSBSEJKNKHZYKD-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOCC1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCOC[C@@H]1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657775 | |

| Record name | tert-Butyl (3S)-3-cyanomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257856-86-2 | |

| Record name | tert-Butyl (3S)-3-cyanomorpholine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.